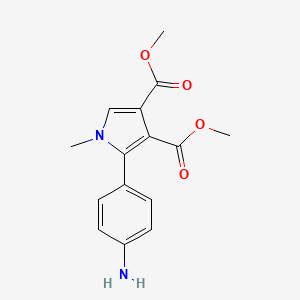

3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for each reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Aplicaciones Científicas De Investigación

Spectroscopic Characterization and Quantum Mechanical Properties

A study conducted by Srikanth et al. (2020) on pyrrole analogues, including compounds similar to "3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate," highlights the molecular structure, spectroscopic characterization (IR, Raman, UV, fluorescence), and quantum mechanical properties. The research explores the structural and electronic properties through X-Ray diffraction, various spectroscopic methods, and theoretical simulations, providing insights into the stability, electronic behavior, and reactivity of these compounds. Bioactivity predictions indicate potential medicinal applications, notably as arylacetonitrilase inhibitors (Srikanth et al., 2020).

Synthesis and Antimicrobial Activity

Hublikar et al. (2019) discuss the synthesis of novel pyrrole derivatives with antimicrobial properties. The synthesized compounds, including structures akin to "this compound," exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The study provides a foundation for the development of new antimicrobial agents and therapeutic tools (Hublikar et al., 2019).

Photophysical Properties and Molecular Reactivity

Another study by Yang et al. (2002) on the fluorescence enhancement of stilbene derivatives by N-phenyl substitutions showcases the impact of structural modifications on the photophysical properties of compounds related to "this compound." These modifications result in more planar ground-state geometries, red-shifted absorption and fluorescence spectra, and high fluorescence quantum yields. Such findings have implications for designing compounds with tailored electronic and optical properties for potential use in materials science and biological imaging applications (Yang et al., 2002).

Mecanismo De Acción

Target of Action

Compounds like “3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate” often target enzymes or receptors in the body. For instance, many pyrrole derivatives are known to have antimicrobial and antifungal properties .

Mode of Action

The compound might interact with its target by binding to active sites, thereby inhibiting the function of the target. The presence of the aminophenyl group could potentially enhance the binding affinity of the compound to its target .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on its specific targets. Pyrrole derivatives are known to interact with various biochemical pathways, including those involved in microbial growth and proliferation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound targets an enzyme critical for microbial growth, its action could result in the inhibition of microbial proliferation .

Safety and Hazards

Propiedades

IUPAC Name |

dimethyl 2-(4-aminophenyl)-1-methylpyrrole-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-17-8-11(14(18)20-2)12(15(19)21-3)13(17)9-4-6-10(16)7-5-9/h4-8H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTVJMGWVJHDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C1C2=CC=C(C=C2)N)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

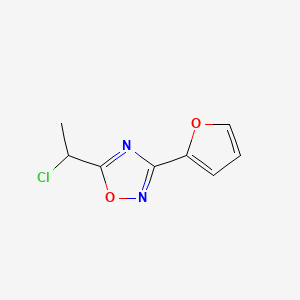

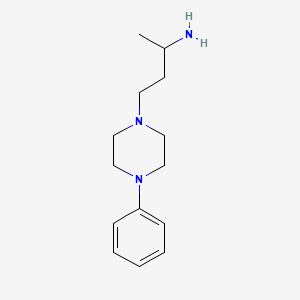

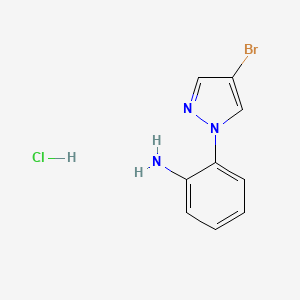

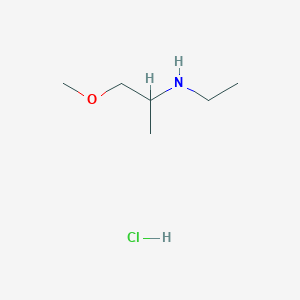

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile](/img/structure/B1518711.png)

![2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride](/img/structure/B1518712.png)

![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1518713.png)

![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)

![3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole](/img/structure/B1518722.png)

![N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride](/img/structure/B1518724.png)

![4-[(Cyclopropylamino)methyl]benzamide hydrochloride](/img/structure/B1518725.png)